molecular formula C25H24N4O2 B1684111 Bisindolylmaleimide i CAS No. 133052-90-1

Bisindolylmaleimide i

Numéro de catalogue: B1684111
Numéro CAS: 133052-90-1
Poids moléculaire: 412.5 g/mol
Clé InChI: QMGUOJYZJKLOLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Le Bisindolylmaléimide I subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du Bisindolylmaléimide I, tandis que les réactions de substitution peuvent entraîner la formation de dérivés bisindolylmaléimide substitués .

Mécanisme D'action

Bisindolylmaleimide I acts as a competitive inhibitor for the ATP-binding site of protein kinase C (PKC). It shows high selectivity for PKCα, βI, βII, γ, δ, and ε isozymes . By inhibiting PKC, this compound disrupts the phosphorylation of downstream targets, thereby modulating various cellular processes. It also inhibits glycogen synthase kinase-3 (GSK-3) in primary adipocyte lysates and GSK-3β immunoprecipitates .

Comparaison Avec Des Composés Similaires

Le Bisindolylmaléimide I est structurellement similaire à d'autres dérivés du bisindolylmaléimide, tels que le Bisindolylmaléimide IV. Les deux composés sont des inhibiteurs puissants de la protéine kinase C (PKC), mais ils diffèrent par leur sélectivité et leurs mécanismes de liaison. Le Bisindolylmaléimide I cible la PKC activée et la stabilise dans la conformation activée, tandis que le Bisindolylmaléimide IV cible la PKC quiescente et la stabilise dans la conformation quiescente . D'autres composés similaires comprennent l'enzastaurine, la ruboxistaurine et le tivantinib, qui contiennent également la structure de base du bisindolylmaléimide .

Activité Biologique

Bisindolylmaleimide I (BIM I), also known as GF 109203X, is a potent compound recognized primarily for its role as an inhibitor of protein kinase C (PKC). This article explores the biological activity of BIM I, detailing its mechanisms, effects on various cellular processes, and potential therapeutic applications supported by diverse research findings.

Overview of this compound

BIM I is a synthetic derivative of staurosporine, an alkaloid known for its anti-cancer properties. The compound features a maleimide group linked to two indole moieties, which are crucial for its biological activity. BIM I has demonstrated significant inhibitory effects on several kinases, particularly PKC isoforms, and has been implicated in various cellular signaling pathways.

  • Inhibition of Protein Kinase C :
    • BIM I acts as a competitive inhibitor for the ATP binding site of PKC, exhibiting high selectivity for multiple PKC isoforms including PKCα, β1, β2, γ, δ, and ε .
    • It has been shown to block hERG potassium channels in a concentration-dependent manner with IC50 values of 1.0 μM in HEK 293 cells .
  • Impact on Cellular Signaling :
    • BIM I influences calcium signaling pathways and has been reported to inhibit the cAMP-dependent protein kinase (PKA) as well .
    • It also interacts with other molecular targets such as the solute carrier organic cation transporter (OCT) 1, which is involved in drug uptake in the liver .
  • Anticancer Activity :
    • The compound has been evaluated for its synergistic effects with other anticancer agents like 5-fluorouracil (5-FU). Studies show that combining BIM I with Cl-amidine enhances apoptosis in cancer cells such as PC3 and MCF-7 .
    • It reverses multidrug resistance by inhibiting P-glycoprotein (P-gp) mediated drug efflux, thereby increasing the efficacy of chemotherapeutic agents .

Table 1: Summary of Biological Activities of BIM I

Activity Effect Reference
PKC InhibitionCompetitive inhibitor
hERG Channel BlockadeIC50 = 1.0 μM
Apoptosis InductionEnhanced with Cl-amidine + 5-FU
Multidrug Resistance ReversalInhibition of P-gp
Calcium Signaling ModulationInhibitory effects

Case Studies

  • Clinical Relevance :
    • Clinical studies have highlighted the potential use of BIM I in treating various cancers by targeting PKC pathways. For instance, ruboxistaurin and enzastaurin are derivatives that have shown promise in clinical settings for their selective inhibition of PKC-β .
  • Combination Therapies :
    • A study investigating the combination of BIM I with Cl-amidine demonstrated a significant increase in apoptosis rates in cancer cell lines compared to treatments with either agent alone. This suggests that BIM I may enhance the effectiveness of existing therapies through multi-faceted mechanisms .

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Bisindolylmaleimide I’s biochemical mechanisms?

  • Methodological Answer: Begin by narrowing variables (e.g., specific kinase targets, concentration ranges, or cellular pathways). Use literature reviews to identify gaps, such as understudied isoforms of protein kinase C (PKC) or unresolved structure-activity relationships (SAR). Ensure the question allows hypothesis testing (e.g., "How does this compound inhibit PKCβ isoforms compared to PKCα in vitro?"). Refine iteratively based on preliminary data or conflicting findings .

Q. What are key considerations in experimental design for studying this compound’s kinase inhibition?

  • Methodological Answer: Include controls for non-specific binding (e.g., inactive analogs or solvent-only groups). Use factorial design to test multiple variables (e.g., pH, temperature, co-factor availability) . Document synthesis protocols thoroughly, including purity validation (HPLC, NMR) and storage conditions to ensure reproducibility . For in vitro assays, specify enzyme sources (recombinant vs. native) and kinetic parameters (Km, Vmax).

Q. How to ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer: Provide step-by-step synthetic routes in the main text for ≤5 novel derivatives; include others in supplementary materials . Validate purity using dual methods (e.g., melting point and chromatographic retention time). For known analogs, cite prior characterization data . Use standardized reaction conditions (e.g., inert atmosphere for air-sensitive steps) and report yields as averages of ≥3 trials.

Advanced Research Questions

Q. How to address contradictions between in vitro and in vivo efficacy data of this compound?

  • Methodological Answer: Systematically compare experimental conditions:

  • Bioavailability: Assess solubility, membrane permeability, and metabolic stability (e.g., liver microsome assays) .
  • Model Systems: Evaluate species-specific PKC isoform expression or tissue distribution differences .
  • Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) to mitigate variability .
    Publish negative results and confounding factors (e.g., off-target effects) in supplementary materials .

Q. Methodological strategies for integrating SAR data with computational modeling of this compound?

  • Methodological Answer: Combine primary biochemical data (IC50 values) with molecular docking simulations (e.g., AutoDock Vina). Validate models using:

  • Mutagenesis Studies: Test PKC mutants at predicted binding sites.
  • Free Energy Calculations: Compare ΔG values from thermodynamic integration .
    Cross-reference with secondary data (e.g., crystallographic databases) to resolve discrepancies .

Q. Best practices for contextualizing this compound findings within existing PKC inhibitor literature?

  • Methodological Answer: Conduct a critical literature review to highlight:

  • Mechanistic Divergence: Compare inhibition kinetics (e.g., competitive vs. allosteric) with staurosporine analogs .
  • Therapeutic Relevance: Discuss selectivity profiles in disease models (e.g., cancer vs. inflammatory pathways) .
    Use tables to synthesize key findings (see Table 1) and propose follow-up studies (e.g., isoform-specific knockout models) .

Q. Table 1: Comparative Analysis of this compound Studies

Study Focus Key Findings Contradictions/Limitations Methodological Recommendations
PKC Isoform Selectivity Higher affinity for PKCβ than PKCα in vitroIn vivo efficacy varies by tissue type Use isoform-specific antibodies in WB
SAR of Derivatives Substituent at C5 enhances potencyPoor correlation with logP values Apply 3D-QSAR models with CoMFA

Propriétés

IUPAC Name

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGUOJYZJKLOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157932
Record name Bisindolylmaleimide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133052-90-1
Record name 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133052-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisindolylmaleimide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GO-6850
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide used as starting material is prepared as follows: A mixture of 0.9 g (2.03 mmol) 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide (Tetrahedron, 44, 2887/1988), 0,3 g potassium carbonate and 0.3 g (2.4 mmol) 3-dimethylaminopropyl chloride in 10 ml acetone is stirred for 12 hours at ambient temperature and for 8 hours under reflux. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The red extract is evaporated and the residue flash chromatographed on silica gel (Merck Type 7734) using, as elution agent, a mixture of toluene/ethanol (10+1.5 v/v). The desired product is obtained in the form of a red oil and used as such in the above reaction. Yield 0.8 g (74% of theory); RF=0,20 (toluene/ethanol 1:2 v/v).
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bisindolylmaleimide i
Bisindolylmaleimide i
Bisindolylmaleimide i
Bisindolylmaleimide i
Bisindolylmaleimide i
Bisindolylmaleimide i

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.